5-Cyclopropyl-1H-indole
Overview
Description
5-Cyclopropyl-1H-indole is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities and applications. Indole derivatives are prevalent in many natural products and pharmaceuticals due to their diverse biological properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The addition of a cyclopropyl group to the indole nucleus enhances its chemical and biological properties, making it a compound of interest in various scientific research fields.
Mechanism of Action
Target of Action
5-Cyclopropyl-1H-indole, like many indole derivatives, is known to bind with high affinity to multiple receptors Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to inhibit viral replication by interacting with viral proteins . Others have been found to induce apoptosis in cancer cells by inhibiting pro-survival pathways .
Result of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the gut microbiota plays a crucial role in the metabolism of tryptophan to indole and its derivatives . Therefore, changes in the gut microbiota could potentially affect the production and action of this compound.
Biochemical Analysis
Biochemical Properties
Indole derivatives, including 5-Cyclopropyl-1H-indole, possess various biological activities . They interact with enzymes, proteins, and other biomolecules, playing a role in biochemical reactions . For instance, indole derivatives have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
This compound, like other indole derivatives, can have significant effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, certain indole derivatives have been found to be effective in destroying persister cells of E. coli, P. aeruginosa, and S. aureus by damaging their membranes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It can bind with biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Metabolic Pathways
This compound, as an indole derivative, is involved in the metabolism of tryptophan, an essential amino acid . It may interact with enzymes or cofactors involved in these metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclopropyl ketones under acidic conditions . Another method includes the palladium-catalyzed cross-coupling reactions, where cyclopropyl halides react with indole derivatives in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropyl-1H-indole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated indole derivatives.
Scientific Research Applications
5-Cyclopropyl-1H-indole has numerous applications in scientific research:
Comparison with Similar Compounds
Indole: The parent compound, known for its wide range of biological activities.
5-Methyl-1H-indole: Another indole derivative with a methyl group at the 5-position, known for its biological activities.
5-Bromo-1H-indole: A halogenated indole derivative with applications in medicinal chemistry.
Uniqueness of 5-Cyclopropyl-1H-indole: The presence of the cyclopropyl group in this compound distinguishes it from other indole derivatives. This group can enhance the compound’s chemical stability, binding affinity, and biological activity, making it a unique and valuable compound for research and development .
Properties
IUPAC Name |
5-cyclopropyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-2-8(1)9-3-4-11-10(7-9)5-6-12-11/h3-8,12H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEAWFOWZWBRBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(C=C2)NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602485 | |
Record name | 5-Cyclopropyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893739-92-9 | |
Record name | 5-Cyclopropyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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